molecular formula C17H26N4O2 B6982477 5-methyl-2-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]-1H-pyrimidin-6-one

5-methyl-2-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]-1H-pyrimidin-6-one

Cat. No.: B6982477
M. Wt: 318.4 g/mol
InChI Key: QHTICJPIVWHHJT-UHFFFAOYSA-N
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Description

5-methyl-2-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]-1H-pyrimidin-6-one is a complex organic compound featuring a pyrimidinone core substituted with piperidine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Properties

IUPAC Name

5-methyl-2-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2/c1-12-3-7-20(8-4-12)16(23)14-5-9-21(10-6-14)17-18-11-13(2)15(22)19-17/h11-12,14H,3-10H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTICJPIVWHHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2CCN(CC2)C3=NC=C(C(=O)N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]-1H-pyrimidin-6-one typically involves multi-step organic reactions

    Formation of Pyrimidinone Core: The pyrimidinone core can be synthesized via a condensation reaction between an appropriate diketone and urea under acidic conditions.

    Introduction of Piperidine Groups: The piperidine moieties are introduced through nucleophilic substitution reactions. For instance, 4-methylpiperidine can be reacted with the pyrimidinone core in the presence of a suitable base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moieties, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the piperidine moiety, potentially converting it to an alcohol.

    Substitution: The compound can participate in various substitution reactions, especially nucleophilic substitutions at the piperidine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Bases such as sodium hydride or potassium carbonate are used to deprotonate the piperidine nitrogen, facilitating nucleophilic substitution.

Major Products

    Oxidation: N-oxides of the piperidine moieties.

    Reduction: Alcohol derivatives of the piperidine carbonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, 5-methyl-2-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]-1H-pyrimidin-6-one is investigated for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to interact with specific molecular targets in the body.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-methyl-2-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moieties may enhance its binding affinity to these targets, leading to modulation of their activity. This interaction can trigger various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-methylpiperidine: A simpler analog with a single piperidine ring.

    Pyrimidinone derivatives: Compounds with similar pyrimidinone cores but different substituents.

Uniqueness

What sets 5-methyl-2-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]-1H-pyrimidin-6-one apart is its dual piperidine substitution, which may confer unique pharmacological properties not seen in simpler analogs. This structural complexity allows for more diverse interactions with biological targets, potentially leading to novel therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

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